Welcome to the BenchChem Online Store!
molecular formula C9H9N3 B171951 3-(1H-imidazol-1-yl)aniline CAS No. 112677-67-5

3-(1H-imidazol-1-yl)aniline

Cat. No. B171951
M. Wt: 159.19 g/mol
InChI Key: JVKJLZRWXBUBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922724

Procedure details

To 3-(1-imidazolyl)nitrobenzene (51.6 g, 0.27 mol) in acetic acid (500 ml) is added palladium catalyst (5 g 5% Pd on activated carbon) and the mixture is hydrogenated under pressure (Pstart : 4 bar) until the hydrogen uptake has ceased. The mixture is filtered through celite and the filtrate is evaporated to dryness to leave 2d as a light-brown oil. Yield: 40.4 g (93%).
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([N+:12]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[H][H]>C(O)(=O)C.[Pd]>[N:1]1([C:6]2[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=2)[NH2:12])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.